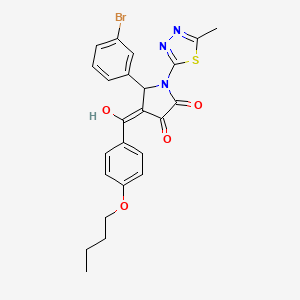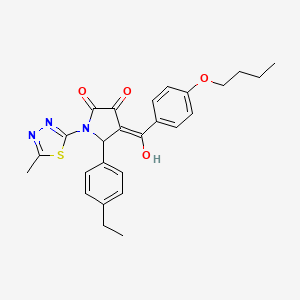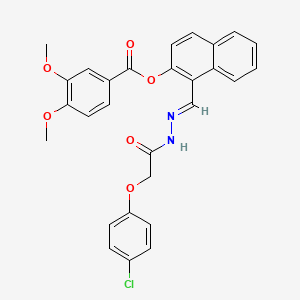![molecular formula C12H9NO2 B12010945 Dibenzo[b,e][1,4]dioxin-2-amine CAS No. 30578-70-2](/img/structure/B12010945.png)
Dibenzo[b,e][1,4]dioxin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,e][1,4]dioxin-2-amine: is a polycyclic heterocyclic organic compound with the molecular formula C12H9NO2 . It is a derivative of dibenzo-1,4-dioxin, where an amine group is attached to the second position of the dioxin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,e][1,4]dioxin-2-amine typically involves the formation of the dioxin ring followed by the introduction of the amine group. One common method involves the use of electrophilic and/or nucleophilic aromatic substitution reactions. For example, starting materials such as 3,4-dichloroanisole and 2,3,6-trichlorophenol can be used to assemble the dibenzo[b,e][1,4]dioxin system .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of appropriate catalysts and solvents to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,e][1,4]dioxin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the dioxin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like halogens or nitro groups into the dioxin ring .
Scientific Research Applications
Chemistry: Dibenzo[b,e][1,4]dioxin-2-amine is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of aromatic substitution reactions and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for understanding the behavior of dioxin-like compounds in biological systems .
Industry: These sensors can be used for the rapid and specific screening of environmental pollutants, including dioxins, which have serious implications for human health .
Mechanism of Action
The mechanism of action of dibenzo[b,e][1,4]dioxin-2-amine involves its interaction with various molecular targets. The compound can bind to specific receptors and enzymes, influencing cellular pathways and processes. For example, it may interact with the aryl hydrocarbon receptor (AhR), which is known to mediate the toxic effects of dioxins . The binding of the compound to AhR can lead to the activation of various genes involved in xenobiotic metabolism and detoxification .
Comparison with Similar Compounds
Dibenzo-1,4-dioxin: The parent compound of dibenzo[b,e][1,4]dioxin-2-amine, lacking the amine group.
Polychlorinated dibenzodioxins (PCDDs): A group of dioxin-like compounds known for their environmental persistence and toxicity.
Polybrominated dibenzodioxins (PBDDs): Similar to PCDDs but with bromine atoms instead of chlorine.
Uniqueness: this compound is unique due to the presence of the amine group, which can significantly alter its chemical reactivity and biological interactions compared to its parent compound and other dioxin-like compounds . This makes it a valuable compound for studying the effects of functional group modifications on the behavior of dioxins.
Properties
CAS No. |
30578-70-2 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
dibenzo-p-dioxin-2-amine |
InChI |
InChI=1S/C12H9NO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H,13H2 |
InChI Key |
HEQHKDYXHRCKHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12010863.png)
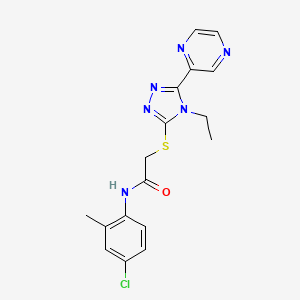
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12010878.png)
![5-(4-chlorophenyl)-4-{[(1E,2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010883.png)
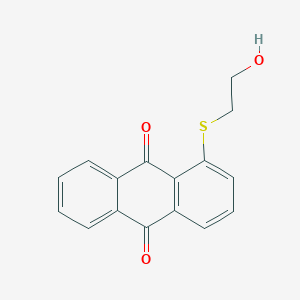

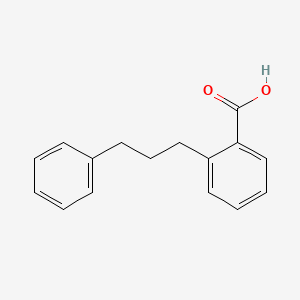
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12010920.png)
